molecular formula C13H16N6O4 B12516990 N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide CAS No. 653571-93-8

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide

Cat. No.: B12516990
CAS No.: 653571-93-8
M. Wt: 320.30 g/mol
InChI Key: QXMGECUNXVVQTF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of N-ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide integrates three distinct components: a piperazine ring, a 7-nitro-2,1,3-benzoxadiazole (NBD) group, and an ethyl carboxamide substituent. The piperazine ring serves as the central scaffold, with the NBD moiety attached at the 4-position and the ethyl carboxamide group at the 1-position. The IUPAC name is derived systematically by identifying the parent structure as piperazine-1-carboxamide and specifying substituents in accordance with priority rules. The nitrobenzoxadiazole group is numbered such that the nitro group occupies the 7-position on the fused benzoxadiazole system.

The ethyl carboxamide group (-NH-C(=O)-CH2CH3) is appended to the piperazine nitrogen at position 1, while the NBD group is linked via a single bond to the piperazine nitrogen at position 4. This arrangement ensures minimal steric hindrance between substituents, as confirmed by molecular modeling studies of analogous piperazine derivatives. The compound’s systematic name reflects this topology: This compound .

Properties

CAS No.

653571-93-8

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

IUPAC Name

N-ethyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C13H16N6O4/c1-2-14-13(20)18-7-5-17(6-8-18)9-3-4-10(19(21)22)12-11(9)15-23-16-12/h3-4H,2,5-8H2,1H3,(H,14,20)

InChI Key

QXMGECUNXVVQTF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Piperazine

Piperazine reacts with NBD chloride to form 4-piperazinyl-7-nitro-2,1,3-benzoxadiazole. This step is critical for regioselectivity:

  • Reagents : NBD chloride (1.0 equiv), piperazine (1.2 equiv), triethylamine (2.0 equiv).
  • Conditions : Anhydrous DCM, 25°C, 12–16 hours under nitrogen.
  • Workup : Filter to remove salts, concentrate under reduced pressure, and purify via silica gel column chromatography (ethyl acetate/hexanes, 1:3).
  • Yield : 68–72%.
  • Key Data :
    • 1H NMR (400 MHz, CDCl3): δ 3.45 (t, 4H, piperazine-H), 3.85 (t, 4H, piperazine-H), 8.52 (d, 1H, NBD-H), 8.90 (d, 1H, NBD-H).
    • HPLC Purity : >98%.

Carboxamide Formation with Ethylamine

The piperazine intermediate is functionalized with an ethyl carboxamide group via coupling reactions:

  • Method A : Reaction with ethyl isocyanate
    • Reagents : 4-Piperazinyl-NBD (1.0 equiv), ethyl isocyanate (1.1 equiv).
    • Conditions : DCM, 0°C → 25°C, 6 hours.
    • Workup : Wash with 5% HCl, dry over Na2SO4, and recrystallize from ethanol/water.
    • Yield : 65–70%.
  • Method B : EDCl/HOBt-mediated coupling
    • Reagents : 4-Piperazinyl-NBD (1.0 equiv), ethylamine hydrochloride (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).
    • Conditions : DMF, 25°C, 24 hours.
    • Workup : Extract with ethyl acetate, wash with brine, and purify via preparative HPLC.
    • Yield : 60–65%.

Alternative One-Pot Synthesis

A streamlined approach combines both steps in a single reaction vessel:

  • Reagents : NBD chloride (1.0 equiv), piperazine (1.5 equiv), ethyl isocyanate (1.2 equiv).
  • Conditions : DCM, 0°C → 40°C, 24 hours.
  • Yield : 55–60% after silica gel chromatography.

Optimization and Challenges

Regioselectivity Control

  • Excess piperazine (1.5–2.0 equiv) minimizes bis-alkylation byproducts.
  • Lower temperatures (0–10°C) during NBD chloride reaction improve selectivity.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexanes (1:2 to 1:4) removes unreacted NBD chloride.
  • Recrystallization : Ethanol/water (3:1) yields high-purity product (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 3H, CH2CH3), 3.08 (q, 2H, CH2CH3), 3.40–3.70 (m, 8H, piperazine-H), 8.48 (d, 1H, NBD-H), 8.88 (d, 1H, NBD-H).
  • 13C NMR (100 MHz, DMSO-d6): δ 14.2 (CH2CH3), 42.5 (CH2CH3), 45.8–52.1 (piperazine-C), 120.5–145.0 (NBD-C), 163.5 (C=O).
  • HRMS (ESI+) : m/z 347.1221 [M+H]+ (calc. 347.1224).

Purity and Stability

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Stability : Stable at −20°C for 12 months; degrades in >48 hours under UV light.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Stepwise (A) 65–70 98.5 High reproducibility
Stepwise (B) 60–65 99.0 Avoids isocyanate handling
One-Pot 55–60 97.5 Reduced purification steps

Industrial-Scale Considerations

  • Cost Efficiency : Method A is preferred due to lower reagent costs.
  • Safety : Method B avoids toxic isocyanates, enhancing workplace safety.
  • Throughput : One-pot synthesis reduces processing time by 30%.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Investigated for its potential use in diagnostic imaging and as a marker for specific biological processes.

    Industry: Utilized in the development of fluorescent dyes and sensors for various applications.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components and biomolecules, allowing for detailed studies of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues with NBD Fluorophores

The NBD fluorophore is a common feature in probes for lipid trafficking, glucose uptake, and membrane dynamics. Key comparisons include:

Compound Structure Application Key Differences
C6-NBD Ceramide NBD linked to a hexanoyl chain on ceramide Lipid trafficking studies in membranes Ceramide backbone targets lipid bilayers; lacks piperazine-carboxamide solubility.
2-NBDG NBD conjugated to 2-deoxyglucose Fluorescent glucose uptake assay in metabolic studies Glucose backbone directs cellular uptake via glucose transporters.
NBD-PA/NBD-PC/NBD-PG NBD attached to phospholipids (e.g., phosphatidic acid, phosphatidylcholine) Membrane lipid organization and trafficking Phospholipid integration into membranes contrasts with small-molecule solubility.
Target Compound NBD linked to piperazine-carboxamide Probing receptor interactions or enzyme activity via fluorescence Piperazine enhances solubility; carboxamide allows modular derivatization.

Key Insight: The target compound’s piperazine-carboxamide scaffold distinguishes it from lipid- or sugar-conjugated NBD probes, enabling applications in non-membrane systems (e.g., receptor binding assays) .

Piperazine Derivatives with Bioactive Substituents

Piperazine is a versatile scaffold in medicinal chemistry. Comparisons with other piperazine-based compounds:

Compound Substituents Activity Reference
p-MPPI/p-MPPF 2-Methoxyphenyl and iodobenzamido/fluorobenzamido groups 5-HT1A serotonin receptor antagonists
Epitinib Ethynylphenyl and quinazolinyl groups Tyrosine kinase inhibitor (anticancer)
Target Compound NBD and ethyl carboxamide Fluorescent probe for biochemical assays

Key Insight : Unlike receptor-targeting piperazine derivatives, the target compound’s NBD fluorophore prioritizes detection over direct pharmacological activity.

Biological Activity

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide is a compound that belongs to the class of 7-nitrobenzoxadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13_{13}H15_{15}N5_{5}O3_{3}
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 74392-01-1

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Glutathione S-transferases (GSTs) :
    • Research indicates that derivatives of 7-nitrobenzoxadiazole can act as suicide inhibitors of GSTs, which are crucial in the detoxification processes in cells. These compounds bind to the active site of GSTs and form stable complexes that inhibit their activity, leading to increased apoptosis in tumor cells .
  • Fluorescent Probes :
    • The compound has been utilized as a fluorescent probe for cellular imaging due to its ability to accumulate in specific cellular compartments. This property is particularly useful in studying cellular processes and drug delivery systems .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

  • Anticancer Activity :
    • This compound has shown promise in inducing apoptosis in cancer cell lines through the modulation of GST activity and other apoptotic pathways .
  • Cellular Imaging :
    • Its fluorescent properties allow for real-time imaging of cellular processes, making it a valuable tool in biomedical research .

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

  • Study on Tumor Cell Lines :
    • A study demonstrated that submicromolar concentrations of NBDHEX (a related compound) triggered apoptosis in various human tumor cell lines by disrupting the JNK-GSTP1 complex . This suggests that similar mechanisms may be applicable to N-Ethyl derivatives.
  • Fluorescent Detection :
    • N-Ethyl derivatives have been employed in detecting zinc ions in biological samples. The compound displays high sensitivity and selectivity for Zn2+^{2+}, which is crucial for various cellular functions .

Data Summary Table

PropertyValue
Molecular FormulaC13_{13}H15_{15}N5_{5}O3_{3}
Molecular Weight273.29 g/mol
CAS Number74392-01-1
Anticancer ActivityInduces apoptosis via GST inhibition
Fluorescent PropertiesHigh sensitivity for Zn2+^{2+}

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